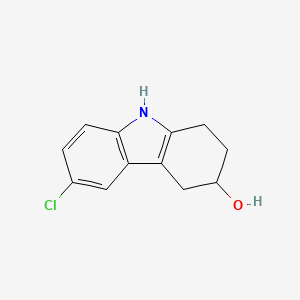

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Description

Evolution of Carbazole (B46965) Chemistry in Heterocyclic Systems Research

The journey of carbazole chemistry began in 1872 with its discovery by Graebe and Glaser in coal tar. mdpi.com Early research focused on fundamental synthesis and characterization, leading to the development of classical synthetic routes such as the Graebe-Ullmann reaction, the Borsche-Drechsel cyclization, and the Cadogan-Sundberg synthesis. researchgate.nettandfonline.com These methods, while foundational, often required harsh conditions.

Over time, research shifted towards modifying the carbazole core to fine-tune its physicochemical properties. mdpi.com The introduction of various substituents at the nitrogen atom or the aromatic C-3 and C-6 positions was found to enhance properties like solubility, thermal stability, and electronic conductivity. nih.govmdpi.com This evolution unlocked the potential of carbazole derivatives in the burgeoning field of materials science, particularly as conductive polymers for applications like organic light-emitting diodes (OLEDs) and photorefractive materials. mdpi.commdpi.com In parallel, the discovery of naturally occurring carbazole alkaloids with significant biological activities spurred interest in their pharmaceutical applications, leading to the synthesis of derivatives with anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The continuous development of more efficient and selective synthetic methodologies, including transition metal-catalyzed C-H functionalization and cycloaddition reactions, marks the modern era of carbazole chemistry, enabling the construction of increasingly complex and functionalized carbazole nuclei. researchgate.netchim.it

Significance of the Tetrahydrocarbazole Core in Contemporary Synthetic Design

Within the broader family of carbazole compounds, the 1,2,3,4-tetrahydrocarbazole (B147488) (THCz) scaffold holds a position of particular importance in contemporary synthetic and medicinal chemistry. wjarr.com This tricyclic structure consists of a pyrrole (B145914) ring fused with a benzene (B151609) ring on one side and a cyclohexane (B81311) ring on the other. wjarr.com The THCz core is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. wjarr.comacs.org

The significance of the tetrahydrocarbazole core stems from its well-defined, rigid, and three-dimensional architecture. This conformational rigidity is a highly desirable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The partially saturated cyclohexane ring offers stereochemical diversity, allowing for the synthesis of chiral molecules that can interact specifically with biological systems. Consequently, THCz derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. wjarr.comijnc.ir Modern synthetic strategies, such as palladium-catalyzed intramolecular arylation, continue to be developed to provide efficient and regioselective access to this vital heterocyclic core, underscoring its enduring relevance in the design of complex, bioactive molecules. nih.gov

Conceptual Framework for Academic Inquiry into 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol as a Model System

In the academic exploration of structure-activity relationships and the development of novel synthetic methodologies, specific molecules are often selected as model systems. The compound This compound serves as an exemplary model system for investigating the chemical and biological properties of the tetrahydrocarbazole scaffold. Its structure is strategically functionalized to allow for systematic study and further synthetic elaboration.

The utility of this compound as a model system can be understood by dissecting its structural components:

The Tetrahydrocarbazole Core : Provides the fundamental rigid, tricyclic framework known for its presence in bioactive molecules. wjarr.com

The C-6 Chloro Substituent : This electron-withdrawing group on the aromatic ring serves multiple purposes. It electronically modifies the carbazole nucleus, allowing researchers to study the influence of such substituents on the system's reactivity, photophysical properties, and biological interactions. mdpi.com The chlorine atom also provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

The C-3 Hydroxyl Group : Located on the saturated cyclohexane portion of the molecule, this alcohol functionality is a versatile synthetic handle. It can be oxidized to the corresponding ketone, 6-chloro-3,4-dihydro-9H-carbazol-1(2H)-one, a common precursor in carbazole synthesis. nih.govnih.gov Furthermore, the hydroxyl group can undergo esterification, etherification, or be used as a directing group for stereoselective reactions, making it an ideal anchor point for introducing new molecular fragments.

Chemical and Physical Data

The following tables provide key data for the primary compound discussed and its immediate precursor.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClNO |

| Molecular Weight | 221.68 g/mol |

| Appearance | Solid (Predicted) |

| Core Scaffold | 1,2,3,4-Tetrahydrocarbazole |

| Key Functional Groups | Secondary Alcohol (-OH), Secondary Amine (N-H), Aryl Chloride (Ar-Cl) |

Table 2: Spectroscopic Data for a Related Precursor: 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one nih.govnih.gov

| Spectroscopic Feature | Description |

|---|---|

| Crystal Structure | The carbazole unit is not planar; the dihedral angle between the benzene and pyrrole rings is 1.35 (10)°. The cyclohexene (B86901) ring adopts an envelope conformation. nih.govnih.gov |

| Hydrogen Bonding | In the crystal structure, intermolecular N-H⋯O hydrogen bonds form centrosymmetric dimers. nih.govnih.gov |

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMGKSFHNZBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazol 3 Ol and Its Analogs

Strategic Approaches to the Construction of the Tetrahydrocarbazole Ring System

The assembly of the tetrahydrocarbazole framework is a critical step in the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol. Various synthetic strategies have been employed, ranging from classical cyclization reactions to modern transition metal-catalyzed methods and cycloaddition approaches.

Fischer Indolization and Related Cyclization Variants for Chlorinated Carbazole (B46965) Precursors

The Fischer indole (B1671886) synthesis is a cornerstone in the preparation of indole and carbazole derivatives. rsc.orgacs.org This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a oup.comoup.com-sigmatropic rearrangement to yield the indole ring system. rsc.org For the synthesis of this compound, this typically involves the reaction of 4-chlorophenylhydrazine with a suitably functionalized cyclohexanone derivative.

The reaction is catalyzed by a variety of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. rsc.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting tetrahydrocarbazole. For instance, the synthesis of 1,2,3,4-tetrahydrocarbazoles has been efficiently achieved by reacting phenylhydrazine hydrochloride and cyclohexanone in the presence of an ionic liquid, [bmim(BF4)], which acts as both a catalyst and a solvent. oup.com

A key precursor for the target molecule is 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, which can be synthesized via the Fischer indole synthesis from 2-(2-(4-chlorophenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid. nih.gov This intermediate can then be further functionalized to introduce the 3-hydroxyl group.

One-pot tandem Fischer indole syntheses have also been developed for the rapid construction of highly substituted indolo[2,3-a]carbazoles from 2-amino-cyclohexanone hydrochloride and substituted arylhydrazine hydrochlorides. acs.org

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-Chlorophenylhydrazine, 4-Hydroxycyclohexanone | Acid catalyst (e.g., HCl, H2SO4) | This compound | rsc.org |

| Phenylhydrazine hydrochloride, Cyclohexanone | [bmim(BF4)], reflux | 1,2,3,4-Tetrahydrocarbazole (B147488) | oup.com |

| 2-(2-(4-chlorophenyl)hydrazono)cyclohexanone | Acetic acid, Hydrochloric acid, reflux | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | nih.gov |

| 2-Amino-cyclohexanone hydrochloride, 4-Chlorophenylhydrazine hydrochloride | Glacial Acetic Acid, reflux | 1-Oxo-6-chloro-1,2,3,4-tetrahydrocarbazole | acs.org |

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium-mediated Cross-Coupling, Copper-catalyzed C-N Bond Formation)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of carbazoles and their derivatives, offering mild reaction conditions and high functional group tolerance.

Palladium-mediated Cross-Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of aryl halides with amines, is a widely used method for the formation of C-N bonds and can be applied to the synthesis of carbazole precursors. acs.org This reaction allows for the facile synthesis of aryl amines, which can then undergo subsequent cyclization to form the carbazole ring. acs.org For instance, a palladium-catalyzed intramolecular arylation has been utilized for the regioselective synthesis of the tetrahydrocarbazole core. acs.org The intramolecular Heck reaction, which involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, is another effective strategy for constructing the cyclic framework of tetrahydrocarbazoles. rsc.orgnih.gov

Copper-catalyzed C-N Bond Formation: Copper-catalyzed intramolecular oxidative C-N bond formation provides an alternative route to carbazoles. acs.org This method often utilizes hypervalent iodine(III) oxidants, and the addition of a copper(II) catalyst can significantly improve the reaction efficiency and substrate scope. acs.org

Cycloaddition Strategies (e.g., Diels-Alder Reactions) in Tetrahydrocarbazole Assembly

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and convergent approach to the tetrahydrocarbazole skeleton, allowing for the formation of multiple carbon-carbon bonds in a single step with high stereocontrol.

The Diels-Alder reaction of in situ-generated 2-vinylindoles or 3-vinylindoles with various dienophiles is a common strategy for synthesizing functionalized tetrahydrocarbazoles. acs.org These reactions can be catalyzed by acids and can be performed under microwave irradiation to accelerate the reaction rate and improve yields. acs.orgacs.org Dehydrogenative Diels-Alder reactions, where an indole derivative is oxidized in situ to form a reactive diene, have also been successfully employed for the synthesis of tetrahydrocarbazoles. rsc.orgnih.gov

Nitroso Diels-Alder reactions, utilizing nitrosoarenes as dienophiles, provide a method for the direct incorporation of a 1,4-amino-oxo functionality, which can be a useful handle for further transformations in the synthesis of complex tetrahydrocarbazoles. acs.org

Stereoselective Synthesis of this compound and Chiral Derivatives

The biological activity of many carbazole derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound and its analogs is of paramount importance.

Asymmetric Synthesis Routes, including Chiral Catalysis

The enantioselective synthesis of tetrahydrocarbazoles has been achieved through various asymmetric catalytic methods, including the use of chiral Lewis acids, chiral Brønsted acids, and organocatalysis.

Chiral Lewis acids, such as those derived from copper complexes with chiral bisoxazoline ligands, have been successfully employed in the one-pot asymmetric synthesis of tetrahydrocarbazoles via an enantioselective [3+3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, affording products with high enantioselectivity. nih.govnih.gov

Chiral Brønsted acids, particularly SPINOL-derived phosphoric acids, have been shown to catalyze the enantioconvergent substitution of racemic indolylmethanols to produce chiral tetrahydrocarbazoles with high enantioselectivities. oup.com An asymmetric relay catalysis system combining a gold complex and a chiral Brønsted acid has also been developed for the enantioselective construction of functionalized tetrahydrocarbazoles. acs.org

Organocatalysis, using chiral secondary amines, has been effectively utilized in asymmetric dehydrogenative Diels-Alder reactions to produce chiral tetrahydrocarbazole derivatives with excellent enantioselectivity. rsc.orgnih.gov

A notable example is the efficient asymmetric synthesis of a derivative of the target molecule, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which was achieved via an asymmetric reductive amination directed by a chiral (phenyl)ethylamine, resulting in high diastereoselectivity. researchgate.net

Enzymatic Transformations and Bioreduction (e.g., Alcohol Dehydrogenase A, Lipase-Mediated Acylation)

Enzymatic transformations offer a green and highly selective alternative for the synthesis of chiral molecules. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of bioreduction and enzymatic resolution are applicable.

Bioreduction: Ketone precursors to this compound, such as a corresponding 3-keto derivative, could potentially be stereoselectively reduced using alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered strains, can reduce ketones to chiral alcohols with high enantiomeric excess. The choice of enzyme and reaction conditions (e.g., co-factor regeneration system) is crucial for achieving the desired stereoselectivity.

Lipase-Mediated Acylation: For the resolution of a racemic mixture of this compound, lipase-mediated kinetic resolution is a viable strategy. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of the alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated chromatographically. The efficiency of the resolution depends on the enzyme's enantioselectivity (E-value).

| Enzymatic Method | Enzyme Class | Principle | Application to Target Compound |

| Asymmetric Bioreduction | Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Reduction of a 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-one precursor. |

| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic alcohol, allowing for separation of enantiomers. | Resolution of racemic this compound. |

Sustainable Chemistry Principles in Tetrahydrocarbazole Synthesis

The application of green chemistry to the synthesis of tetrahydrocarbazoles focuses on improving efficiency and reducing environmental impact. Key strategies include the use of alternative energy sources like microwaves to accelerate reactions and the implementation of aqueous media and recyclable catalysts to minimize waste and hazardous substance use wjarr.comfrontiersin.org.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods frontiersin.orgrsc.org. This technology has been successfully applied to the synthesis of carbazole and tetrahydrocarbazole derivatives, proving beneficial in improving reaction efficiency and reducing the consumption of solvents and reagents rsc.orgtandfonline.com.

The Fischer indole synthesis, a classic method for preparing tetrahydrocarbazoles, has been significantly improved using microwave irradiation. For instance, the reaction of phenylhydrazine and cyclohexanone in the presence of K-10 montmorillonite clay under microwave irradiation (600 W) afforded 1,2,3,4-tetrahydrocarbazole in 96% yield in just 3 minutes, a slight improvement in yield but a significant reduction in time compared to the conventional method which yielded 94% wjarr.com. Other studies have demonstrated the synthesis of substituted tetrahydrocarbazoles with yields up to 84% in 10 minutes wjarr.com. The benefits of microwave assistance extend to the synthesis of various carbazole-based heterocyclic compounds, where it has been shown to produce excellent yields in reaction times as short as 5 to 8 minutes tandfonline.com. Research on 1,2,3-triazole-based carbazole derivatives found that microwave irradiation methods consistently gave better yields (72–96%) in shorter times compared to conventional heating (64–94%) rsc.org.

A cornerstone of sustainable chemistry is the replacement of volatile organic solvents with environmentally benign alternatives like water frontiersin.org. While the Fischer indole synthesis is traditionally acid-catalyzed in organic solvents, progress has been made in developing systems that use greener solvents or allow for catalyst recycling researchgate.netrsc.org.

The use of reusable catalysts is a significant advancement. Solid acid catalysts, such as zeolites (H-ZSM-5, H-beta) and montmorillonite clay, have been employed for the Fischer indole synthesis, offering advantages in terms of separation and potential for reuse wjarr.comresearchgate.net. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF4)]), have proven to be highly efficient dual catalyst-solvent systems for synthesizing tetrahydrocarbazoles rsc.org. A key advantage of this ionic liquid is its reusability; it can be recovered and reused for at least five consecutive reactions without a significant loss of catalytic activity rsc.org. Similarly, a carboxyl-functionalized ionic liquid used for Fischer indole synthesis demonstrated reusability for at least six cycles without a notable decrease in performance nih.gov. These approaches not only simplify product isolation but also reduce chemical waste, aligning with the principles of green chemistry rsc.org.

Derivatization Strategies for Structural Diversification of the Carbazole Skeleton

The functionalization and derivatization of the tetrahydrocarbazole skeleton are crucial for creating structural diversity and exploring the potential of these compounds. Various synthetic strategies have been developed to modify the core structure at the nitrogen atom, the aromatic ring, or the saturated carbocyclic ring.

One common strategy is N-alkylation or N-acylation. The nitrogen atom of the indole moiety within the tetrahydrocarbazole structure can be readily alkylated using alkyl halides. For example, N-alkylation of tetrahydrocarbazoles with propargyl bromide introduces a terminal alkyne, which can then undergo further reactions, such as copper-catalyzed "click" cycloadditions with various azides to append 1,2,3-triazole rings to the core structure rsc.org.

Another approach involves creating amide linkages. Carboxylic acid functionalities can be introduced to the carbazole scaffold, which are then activated and reacted with various amines to form a diverse library of amide derivatives. For instance, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide was synthesized through amide formation between (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and 2-picolinic acid, highlighting a method to derivatize an exocyclic amine on the tetrahydrocarbazole ring system. Furthermore, integrating diverse pharmacophores such as hydrazides and acylhydrazones onto the carbazole moiety is another effective method for structural diversification. These strategies allow for the systematic modification of the parent compound to generate analogs with varied physicochemical properties.

Mechanistic Studies on Chemical Reactivity and Transformation of 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazol 3 Ol

Reactions at the Hydroxyl Group (C3-position)

The secondary alcohol at the C3 position of the tetrahydrocarbazole ring is a key functional group that readily participates in several fundamental organic reactions. Its reactivity is central to the synthesis of various esters and ethers and allows for redox transformations, providing access to a wider range of derivatives.

Acylation and Etherification Pathways and their Stereocontrol

The hydroxyl group at the C3 position can be readily converted into esters and ethers through acylation and etherification reactions, respectively. These transformations are fundamental for creating derivatives with altered polarity, solubility, and biological activity.

Acylation: The esterification of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a common strategy for functionalization. A particularly effective method for achieving stereocontrol during this transformation is through enzyme-catalyzed acylation. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully employed for the kinetic resolution of racemic tetrahydrocarbazol-3-ol intermediates. In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. This stereocontrol is critical in the synthesis of pharmacologically active molecules where only one enantiomer exhibits the desired therapeutic effect.

Etherification: The synthesis of ethers from the C3-hydroxyl group can be achieved through several classic methods. The Williamson ether synthesis provides a reliable pathway, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. For more sensitive substrates or when inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful alternative. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol, facilitating its displacement by a suitable pronucleophile, including phenols or other alcohols, to form the corresponding ether with clean inversion of configuration.

Table 1: Reagents for Reactions at the C3-Hydroxyl Group

| Reaction Type | Reagent(s) | Product | Key Features |

| Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester | Standard esterification |

| Enzymatic Acylation | Candida antarctica lipase B (CAL-B), Acyl donor | Chiral Ester + Chiral Alcohol | High stereocontrol, kinetic resolution |

| Etherification | 1. NaH; 2. Alkyl halide (R-X) | Ether (Williamson) | SN2 mechanism, works best with primary halides |

| Etherification | PPh₃, DEAD/DIAD, R-OH | Ether (Mitsunobu) | Inversion of stereochemistry |

Oxidation and Reduction Potentials of the Alcohol Functionality

The oxidation state of the C3 position can be readily modulated. The secondary alcohol can be oxidized to a ketone, and the resulting ketone can be reduced back to the alcohol. This reversible transformation is a valuable tool in synthetic strategies.

Oxidation: The oxidation of the C3-hydroxyl group yields the corresponding ketone, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-one. The choice of oxidizing agent is crucial for achieving chemo- and regioselectivity, preventing over-oxidation or reaction at other sites on the carbazole (B46965) ring. A variety of oxidants can be employed for the conversion of secondary alcohols to ketones, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more selective modern reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

Reduction: The reduction of the corresponding 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-one provides a direct route back to the alcohol. This can be achieved using various hydride-donating reagents. For a straightforward reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is often sufficient. For stereoselective reductions, biocatalysts such as alcohol dehydrogenases (ADH) can be employed, which can provide access to specific enantiomers of the alcohol from the prochiral ketone. This chemoenzymatic approach is highly valuable for asymmetric synthesis.

Reactivity of the Chloro Substituent (C6-position)

The chlorine atom on the aromatic portion of the carbazole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. While it deactivates the ring towards electrophilic substitution, it enables reactions such as nucleophilic aromatic substitution and serves as an excellent electrophilic partner in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Variants and Halogen-Metal Exchange Reactions

Nucleophilic Aromatic Substitution (NAS): In this reaction, a nucleophile replaces the chloro group on the aromatic ring. NAS reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. While the carbazole nucleus itself is not strongly electron-withdrawing, NAS can be induced under forcing conditions or with very strong nucleophiles.

Halogen-Metal Exchange: A more common and versatile method for functionalizing the C6 position is through a halogen-metal exchange reaction. This process typically involves treating the aryl chloride with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C). The reaction is a rapid equilibrium that favors the formation of the more stable organolithium species. This exchange converts the electrophilic C6 carbon into a potent nucleophile, 6-lithio-2,3,4,9-tetrahydro-1H-carbazol-3-ol. This intermediate can then be trapped with a wide variety of electrophiles (E⁺) to introduce diverse functional groups at the C6 position.

Table 2: Halogen-Metal Exchange and Subsequent Functionalization

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1. Exchange | n-BuLi or t-BuLi, THF, low temp. | 6-Lithio-tetrahydrocarbazol | Formation of aryl nucleophile |

| 2. Quenching | CO₂ then H₃O⁺ | 6-Carboxylic acid derivative | Carboxylation |

| 2. Quenching | Aldehyde/Ketone (R₂C=O) | 6-Substituted alcohol derivative | Formation of C-C bond |

| 2. Quenching | I₂ | 6-Iodo-tetrahydrocarbazol | Halogen exchange |

| 2. Quenching | TMS-Cl | 6-Silyl-tetrahydrocarbazol | Silylation |

Transition Metal-Catalyzed Cross-Coupling Reactions for Site-Specific Functionalization

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-heteroatom bond formation at the C6 position. The chloro group serves as an effective electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. Numerous palladium catalysts, often employing phosphine (B1218219) ligands, are effective for this transformation. For instance, Pd(PPh₃)₄ in the presence of a base like sodium carbonate (Na₂CO₃) is a classic system for coupling aryl halides with boronic acids to form biaryl structures. This methodology has been successfully applied to closely related 6-bromo-carbazole systems to synthesize 6-aryl derivatives, demonstrating its utility for functionalizing this specific position on the carbazole scaffold.

Table 3: Example Suzuki-Miyaura Cross-Coupling Conditions

| Component | Example Reagent(s) | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, DMF / Water | Reaction medium |

Transformations at the Nitrogen Heterocycle (N9-position)

The nitrogen atom at the N9 position of the carbazole ring possesses a proton that is weakly acidic, making it susceptible to deprotonation by a suitable base. The resulting anion is a potent nucleophile that can react with various electrophiles, enabling functionalization of the indole (B1671886) nitrogen.

N-Alkylation: The introduction of alkyl groups at the N9 position is a common modification. This is typically achieved by treating the carbazole with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the carbazolide anion, followed by the addition of an alkyl halide. The reaction proceeds via an SN2 mechanism. Microwave-assisted N-alkylation of carbazoles adsorbed on potassium carbonate has been shown to be a rapid and high-yielding method.

N-Arylation: The formation of a C-N bond to introduce an aryl group at the N9 position can be accomplished using transition metal-catalyzed methods, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of the N-H bond with an aryl halide (e.g., an aryl chloride or bromide). The process requires a palladium catalyst, a suitable phosphine ligand, and a base. This method is highly versatile and tolerates a broad scope of aryl partners, enabling the synthesis of a wide array of N-aryl-carbazole derivatives.

Alkylation and Arylation Dynamics

Detailed mechanistic studies specifically documenting the alkylation and arylation dynamics of this compound are not extensively available in peer-reviewed literature. However, the reactivity of the broader classes of carbazoles and tetrahydrocarbazoles provides a framework for understanding potential reaction pathways. The molecule possesses three primary sites susceptible to alkylation or arylation: the nitrogen atom (N-9), the oxygen atom of the hydroxyl group (O-3), and the aromatic carbon atoms of the benzene (B151609) ring.

The competition between N-alkylation and O-alkylation is a common theme in molecules with both amine/amide and hydroxyl functionalities. The regioselectivity of such reactions is typically governed by factors including the strength and type of base used, the nature of the alkylating or arylating agent, solvent polarity, and reaction temperature. For instance, in related systems, N-alkylation is often favored under thermodynamic control, while O-alkylation can sometimes be achieved under kinetic control, although this is highly substrate-dependent. beilstein-journals.org The electron-withdrawing nature of the chloro group at the C-6 position is expected to influence the acidity of both the N-H and O-H protons, thereby affecting their relative reactivity in deprotonation-alkylation sequences.

Furthermore, direct C-H arylation or alkylation of the carbazole nucleus is a known transformation, though it often requires transition-metal catalysis and the presence of directing groups to achieve regioselectivity. nih.gov The inherent directing effects of the existing chloro and hydroxyl substituents on the aromatic ring of this compound would play a crucial role in determining the position of any such functionalization.

Polymerization Pathways for the Formation of Extended Architectures

Scientific literature does not currently contain specific studies on the polymerization of this compound. In general, carbazole-containing polymers are of significant interest for their applications in materials science, particularly as organic semiconductors and photoconductors.

Typically, carbazole polymerization occurs through two main routes:

Chain-growth polymerization of carbazole monomers functionalized with a polymerizable group, such as a vinyl moiety, at the N-9 position.

Step-growth polymerization or oxidative coupling, which typically forms linkages at the C-3 and C-6 positions of the carbazole ring.

For this compound, several hypothetical polymerization pathways could be envisioned. The hydroxyl group could potentially serve as a handle for polycondensation reactions to form polyesters or polyethers. Alternatively, the N-H group could be functionalized with a polymerizable unit. However, without experimental data, these pathways remain speculative. The presence of the chloro-substituent could also influence the electronic properties and reactivity of the aromatic ring in potential oxidative polymerization reactions.

Regioselectivity and Stereochemical Control in Complex Carbazole Transformations

While broad mechanistic studies are limited, the importance of regioselectivity and stereochemistry is highlighted in specific, synthetically valuable transformations of this compound. The molecule is chiral, owing to the stereocenter at the C-3 position bearing the hydroxyl group. Controlling the stereochemistry at this center is critical when the compound is used as a precursor for chiral drugs.

A key example of stereochemical control is in the enzymatic acylation of the hydroxyl group. Lipases, such as Candida antarctica lipase B, have been successfully employed to facilitate highly stereocontrolled acylation reactions of this compound. This enzymatic resolution is a crucial step for producing enantiopure forms of the molecule, which are necessary intermediates for the synthesis of complex derivatives like Ramatroban, a thromboxane (B8750289) A2 receptor antagonist. smolecule.com

The table below summarizes findings related to the controlled transformations of this compound.

| Transformation | Reagent/Catalyst | Type of Control | Product/Application | Source |

| Acylation | Candida antarctica lipase B | Stereochemical | Enantiopure acylated derivatives | smolecule.com |

| Oxidation | Various Oxidants | Chemo- and Regioselective | Tetrahydrocarbazol-1-ones or Benzazonine-diones (in related systems) | osi.lv |

The regioselectivity of other reactions, such as oxidation, has been studied in substituted tetrahydrocarbazole systems. Depending on the oxidant used, reactions can be directed to either produce 2,3,4,9-tetrahydro-1H-carbazol-1-ones or lead to ring-expansion to form 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. osi.lv The influence of the C-6 chloro and C-3 hydroxyl groups on the regiochemical outcome of such oxidations for the title compound specifically would be a subject for further investigation.

Computational and Theoretical Investigations of 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn dictate its reactivity. For 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol, these calculations would typically involve methods like Density Functional Theory (DFT) to map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate an electrostatic potential map.

The electronic structure is significantly influenced by the substituents on the tetrahydrocarbazole core. The chlorine atom at the C6 position acts as an electron-withdrawing group through induction, while the hydroxyl group at the C3 position and the nitrogen atom in the pyrrole (B145914) ring can act as electron-donating groups through resonance. This interplay governs the reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Predictions for this compound would focus on identifying sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Localized primarily on the carbazole (B46965) ring system, indicating its role as the primary electron donor. |

| LUMO Energy | Distributed across the aromatic system, influenced by the electron-withdrawing chloro group. |

| HOMO-LUMO Gap | Moderate gap, suggesting a balance of stability and reactivity, making it a useful synthetic intermediate. |

| Electrostatic Potential | Negative potential localized around the nitrogen and oxygen atoms, indicating sites for hydrogen bonding. Positive potential regions may be found near the hydrogen atoms of the NH and OH groups. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering critical information on conformational flexibility and how a ligand interacts with its biological target.

For this compound, a key structural feature is the partially saturated cyclohexene-like ring fused to the carbazole system. X-ray crystallography studies of related compounds, such as 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one, reveal that the carbazole unit is often not perfectly planar. nih.gov The cyclohexene (B86901) ring typically adopts a flexible conformation, such as an envelope or half-chair. nih.gov MD simulations can explore the energetic landscape of these conformations and the transitions between them in a solution environment, which is more biologically relevant than a static crystal structure.

When studying ligand-target interactions, MD simulations can reveal the stability of a docked pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding, and the role of water molecules in the binding pocket. physchemres.org These simulations are essential for understanding the dynamic nature of the binding process, which static models like docking cannot fully capture. physchemres.org

Table 2: Conformational Features of the Tetrahydrocarbazole Scaffold

| Structural Unit | Observed Conformation in Related Structures | Significance |

|---|---|---|

| Carbazole Unit | Nearly planar, with slight dihedral angles between the benzene (B151609) and pyrrole rings. nih.govnih.gov | Provides a rigid scaffold for π-π stacking interactions with protein residues. |

| Cyclohexene Ring | Envelope or half-chair conformation. nih.gov | Introduces conformational flexibility, allowing the molecule to adapt its shape to fit into a binding site. |

Structure-Activity Relationship (SAR) Derivation through In Silico Screening and Predictive Modeling

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to correlate a molecule's structural features with its biological activity. drugdesign.org For this compound, which serves as a chemical intermediate, SAR studies on its derivatives are particularly valuable. smolecule.com

Derivatives of this compound are known to have activity as inhibitors of SIRT1 and SIRT2 enzymes and as agonists for the 5-HT1F receptor. smolecule.com SAR studies on related carbazole scaffolds have provided key insights:

Substitution Position: The biological activity of carbazole derivatives is highly dependent on the position of substituents. For instance, in a study of carbazoloquinones, a methyl group at the C-2 position conferred significant antibacterial activity, while a methyl group at the C-3 position resulted in an inactive compound. iosrjournals.org

Functional Groups: The tetrahydrocarbazole framework is considered crucial for bioactivity, likely facilitating interactions like π-π stacking or hydrogen bonding with target proteins. arkat-usa.org The presence of a ketone or hydroxyl group can enhance these interactions. arkat-usa.org

Halogenation: The chloro group at the C-6 position is noted to enhance both the reactivity and biological activity of the parent compound compared to unhalogenated variants. smolecule.com

Predictive modeling, using techniques like Quantitative Structure-Activity Relationship (QSAR), can formalize these observations into a mathematical model to predict the activity of novel, unsynthesized derivatives.

Table 3: Key SAR Insights from Related Carbazole Derivatives

| Structural Feature | Impact on Biological Activity | Example from Related Compounds |

|---|---|---|

| Tetrahydrocarbazole Core | Essential scaffold for binding. arkat-usa.org | Provides the rigid framework for anti-tubercular agents. arkat-usa.org |

| C6-Chloro Group | Enhances biological activity. smolecule.com | Contributes to the potency of SIRT1/SIRT2 inhibitors. smolecule.com |

| C3-Hydroxyl Group | Acts as a hydrogen bond donor/acceptor, critical for target interaction. | Essential for binding to kinase and receptor targets. |

| N9-H of Pyrrole | Potential hydrogen bond donor. | Forms intermolecular hydrogen bonds in crystal structures. nih.gov |

Molecular Docking and Ligand-Protein Interaction Prediction for Enzyme Binding and Receptor Modulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jchr.org This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in virtual screening campaigns to identify new potential drugs. nih.gov

Given that derivatives of this compound are known to target SIRT enzymes and 5-HT receptors, docking studies would be employed to predict how the parent compound binds to these targets. smolecule.com The docking process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity.

A typical docking simulation would likely predict the following interactions for this compound:

Hydrogen Bonding: The hydroxyl group at C3 and the N-H group of the pyrrole ring are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in the active site.

Hydrophobic Interactions: The planar carbazole ring system would likely engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonding: The chlorine atom at C6 could potentially form halogen bonds with electron-rich atoms like oxygen in the protein backbone or certain side chains.

These predicted interactions provide a structural hypothesis for the molecule's activity that can be tested experimentally.

Table 4: Predicted Interaction Profile of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Interacting Ligand Group | Potential Protein Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | 3-OH group | Asp145, Glu102 | -8.5 to -10.0 |

| Hydrogen Bond | 9-NH group | Carbonyl backbone of Val85 | |

| π-π Stacking | Carbazole ring | Phe80, Tyr130 |

Exploration of Biological Activities and Molecular Mechanisms of 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazol 3 Ol Derivatives in in Vitro Research

Enzyme Modulation and Inhibition Studies

The interaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol derivatives with specific enzymes has been a significant area of research, revealing inhibitory activities that are crucial to cellular processes.

Derivatives of this compound have demonstrated notable inhibitory effects against sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2) enzymes. smolecule.com These enzymes are critical regulators of cellular processes, including metabolism and aging. smolecule.com One specific derivative, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, has been identified as a potent and selective inhibitor of SIRT1. nih.govotavachemicals.com Research has highlighted that potent compounds from this class can inhibit SIRT1 with IC50 values in the nanomolar range, representing a significant improvement over previously known SIRT inhibitors. otavachemicals.com The inhibition of these sirtuin enzymes by such derivatives points toward their potential utility in studying diseases linked to these specific cellular pathways. smolecule.com

Table 1: SIRT1 Inhibition by Carbazole (B46965) Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|

In the realm of metabolic enzyme inhibition, research into related chemical structures has provided insights into potential applications. A study on a series of 6-chloro-2-methoxyacridine derivatives, which share a chlorinated heterocyclic core, evaluated them as potent α-glucosidase inhibitors. nih.gov Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.gov

The most effective compound in the studied series, a derivative bearing a para-fluorine group (compound 7h), exhibited an IC50 value of 98.0 ± 0.3 µM, which is significantly more potent than the standard drug acarbose (IC50 = 750.0 ± 10.5 μM). nih.gov Kinetic analysis of this compound revealed it to be a competitive inhibitor of α-glucosidase. nih.gov Furthermore, molecular dynamic simulations indicated that the 6-chloro substituent of the acridine ring participates in hydrophobic interactions within the enzyme's binding site, rationalizing the observed in vitro activity. nih.gov

Table 2: Alpha-Glucosidase Inhibition Data

| Compound | Type of Inhibition | IC50 Value (µM) |

|---|---|---|

| Derivative 7h (6-chloro-2-methoxyacridine derivative) | Competitive | 98.0 ± 0.3 |

Receptor Agonism and Antagonism at the Molecular Level

The tetrahydrocarbazole scaffold has been shown to be a versatile framework for interacting with various G protein-coupled receptors, leading to either agonistic or antagonistic effects.

The parent compound, this compound, serves as a valuable precursor in the synthesis of compounds that function as agonists for the 5-HT1F serotonin receptor. smolecule.com This agonistic activity is being investigated for its potential therapeutic benefits in conditions associated with mitochondrial dysfunction. smolecule.com The functional responses tied to the activation of the 5-HT1F receptor by these derivatives are a key area of ongoing research. smolecule.com

Carbazole derivatives have been investigated for their ability to interact with beta-1 adrenergic receptors (β1-AR), which are involved in cardiovascular function. mdpi.comresearchgate.net Molecular docking studies have been employed to analyze the interaction between carbazole derivatives and the active binding site of the β1-AR. mdpi.comresearchgate.net

To validate the findings from these computational models, biological assays were conducted using H9c2 cardiomyocytes. mdpi.com In these cellular assays, certain carbazole and simplified indole (B1671886) analog derivatives demonstrated interesting properties as β1-blocker agents. mdpi.com These compounds were shown to be effective against cardiac hypertrophy induced by isoproterenol in vitro, with some derivatives showing activity at lower concentrations than the well-known β-AR antagonist, propranolol. mdpi.comresearchgate.net This suggests that these derivatives can act as potent β1-blockers. mdpi.com

Table 3: Summary of β1-AR Interaction Studies

| Study Type | Model System | Key Finding |

|---|---|---|

| Molecular Docking | β1-Adrenergic Receptor Binding Site | Carbazole derivatives show potential interaction with the active site. mdpi.comresearchgate.net |

Cellular Mechanism Investigations

The in vitro research into this compound derivatives has elucidated several cellular mechanisms of action. Through the inhibition of SIRT1 and SIRT2, these compounds can modulate cellular pathways related to metabolism and aging. smolecule.com The competitive inhibition of α-glucosidase by related structures demonstrates a mechanism for potentially altering carbohydrate metabolism at a cellular level. nih.gov At the receptor level, derivatives can initiate signaling cascades through 5-HT1F receptor agonism, which is being explored for its effects on mitochondrial function. smolecule.com Conversely, other derivatives can block β1-AR signaling pathways in heart cells, providing a mechanism for preventing cellular hypertrophy. mdpi.comresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated significant anticancer properties by inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines. In vitro studies have shown that specific thioamide derivatives can trigger these effects in human breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells. The mechanism of action involves the activation of pathways that lead to DNA damage and disruption of mitochondrial function, culminating in apoptosis.

Another carbazole derivative, MHY407, was found to increase DNA damage and trigger cell cycle arrest in the S phase in breast cancer cell lines. Furthermore, novel 4-aryl-9H-carbazoles have been shown to cause cell cycle arrest in the G2/M phase, which is a characteristic effect of agents that interfere with microtubule formation. This arrest is a prelude to apoptosis, which is also observed in cells treated with these compounds. These findings underscore the potential of this chemical class to target fundamental processes required for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Select Tetrahydrocarbazole Derivatives

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Thioamide Derivatives | MCF-7, HCT116, A549 | Apoptosis, DNA Damage, Mitochondrial Disruption | |

| MHY407 | Breast Cancer Cells | S Phase Cell Cycle Arrest, Increased DNA Damage |

Microtubule Assembly Inhibition and Vascular Structure Disruption

A primary mechanism contributing to the anticancer activity of certain carbazole derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cellular skeleton and are critical for cell division, shape, and intracellular transport. By disrupting the dynamic process of microtubule assembly, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to cell death.

In vitro studies have confirmed that novel 4-aryl-9H-carbazole derivatives significantly inhibit tubulin polymerization. Molecular docking analyses suggest that these compounds bind to the colchicine binding site on tubulin, preventing its assembly into microtubules. This disruption of the microtubule network is a hallmark of microtubule-targeted agents, which are a successful class of anticancer drugs. The inhibition of microtubule formation is also a key mechanism for vascular-disrupting agents, which target the endothelial cells of tumor blood vessels, leading to a collapse of the tumor's blood supply.

Anti-Prion Activity Research: Structure-Function Correlation at the Cellular Level

Research into transmissible spongiform encephalopathies (TSEs), or prion diseases, has identified tetrahydrocarbazole derivatives as a promising class of anti-prion compounds. A notable example is GJP14, a 2,3,4,9-tetrahydro-1H-carbazol-1-one derivative, which was discovered through in silico screening and validated in cellular assays.

Structure-activity relationship (SAR) studies on a variety of GJP14 derivatives have elucidated the key molecular features required for anti-prion activity. These studies, conducted in TSE-infected cells, have established that a combination of three structural elements is fundamental for efficacy:

A tricyclic aromatic ring, which forms the core carbazole scaffold.

A hydroxy group at the 2-position of the N-propyl side chain.

An amino group at the 3-position of the N-propyl side chain.

The substitution on the aromatic ring also plays a role, with derivatives bearing an N-ortho-halobenzyl group showing improved potency compared to the original lead compound. This detailed understanding of the structure-function correlation provides a roadmap for the rational design of more potent anti-prion agents based on the tetrahydrocarbazole framework.

Investigations into Mitochondrial Function and Cellular Aging Processes

Derivatives of this compound serve as valuable research tools for investigating the intricate processes of mitochondrial function and cellular aging. This is partly due to their interaction with sirtuins (SIRT), a class of enzymes that play critical roles in cellular metabolism, stress resistance, and aging. Specifically, derivatives have been shown to inhibit SIRT1 and SIRT2, making them useful probes to study the downstream effects of these enzymes.

Mitochondria are central to cellular aging, as their functional decline is associated with increased production of reactive oxygen species (ROS) and a decrease in energy production, contributing to the aging phenotype. Small molecules that inhibit the mitochondrial electron transport chain can induce a stress response known as the mitochondria-specific unfolded protein response (UPRMT), which has been shown in models like C. elegans to extend lifespan. The ability of carbazole derivatives to modulate mitochondrial function, for instance by disrupting the mitochondrial membrane potential in cancer cells, suggests they can be used to explore these aging-related pathways.

Antimicrobial Mechanisms: Membrane Potential and Permeability Disruption in Pathogenic Microorganisms

Carbazole derivatives have emerged as a significant class of antimicrobial agents, with a mechanism of action that often involves the disruption of microbial cell membranes. This approach is advantageous as it can be effective against drug-resistant strains.

In vitro studies have demonstrated that these compounds can increase the permeability of bacterial membranes. For example, analysis of Staphylococcus aureus and Pseudomonas aeruginosa treated with a carbazole derivative confirmed significant damage to their cell membranes.

A more specific mechanism has been identified in fungi, where certain carbazole compounds act as potent inhibitors of the plasma membrane proton ATPase (H+-ATPase). This enzyme is crucial for maintaining the high plasma membrane potential necessary for fungal cell viability by pumping protons out of the cell. By inhibiting this pump, the carbazole derivatives disrupt the membrane potential, leading to rapid fungal cell death. This direct targeting of the cell membrane and its essential functions represents a powerful antimicrobial strategy.

Table 2: Antimicrobial Activity and Mechanism of Carbazole Derivatives

| Organism Type | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Bacteria | S. aureus, P. aeruginosa | Increased membrane permeability, cell membrane damage | |

| Fungi | Candida albicans | Inhibition of plasma membrane H+-ATPase, disruption of membrane potential |

Neurobiological Activity Studies: Effects on Neuronal Receptors (e.g., NMDA receptors) and Brain Mitochondrial Function

The tetrahydrocarbazole scaffold is being actively investigated for its potential in treating neurological and psychiatric disorders. While direct studies on this compound's effect on N-methyl-D-aspartate (NMDA) receptors are limited, research on structurally related compounds suggests this is a viable area of exploration. For instance, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives showed a high affinity for the ion channel binding site of the NMDA receptor complex, indicating that such heterocyclic structures can interact with this key neuronal receptor. An imbalance in NMDA receptor function is linked to memory impairment and brain aging.

Furthermore, carbazole derivatives have been designed as antagonists for other neuronal receptors, such as the dopamine D3 receptor, which has implications for antipsychotic therapies. The parent compound, this compound, also serves as a precursor for molecules that act as agonists for the 5-HT1F serotonin receptor.

The impact on brain mitochondrial function is another critical area of neurobiological research. Mitochondria are vital for neuronal health, and their dysfunction is a key factor in neurodegenerative diseases. Studies on other complex molecules have shown they can impair the brain's mitochondrial respiratory chain and increase oxidative stress, potentially increasing vulnerability to events like stroke. Conversely, some agents can exert neuroprotective effects by restoring mitochondrial membrane potential. Given the known effects of carbazole derivatives on mitochondrial function in other cell types, investigating their impact on brain mitochondria is a promising avenue for developing neuroprotective therapies.

Advanced Spectroscopic and Analytical Methodologies for Research on 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to map the precise connectivity of atoms within the molecule.

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The single proton between the chloro and carbazole (B46965) nitrogen atoms would appear as a singlet, while the other two aromatic protons would present as doublets with a characteristic ortho coupling constant. The protons on the saturated cyclohexanol (B46403) ring would appear in the aliphatic region, with their multiplicity and coupling constants providing critical information about their relative stereochemistry (cis/trans).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The chemical shifts of the aromatic carbons confirm the substitution pattern, while the positions of the aliphatic carbons, particularly the carbon bearing the hydroxyl group (C3), are indicative of the local electronic environment.

Conformational analysis of the flexible cyclohexanol ring can be investigated using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). nih.gov These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of the ring's preferred conformation (e.g., chair, boat) and the axial or equatorial orientation of the hydroxyl group. auremn.org.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts Illustrative data based on analogous tetrahydrocarbazole structures. researchgate.netrsc.org

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| C1 | 2.50 - 2.70 (m) | ~25.0 |

| C2 | 1.80 - 2.00 (m) | ~23.0 |

| C3 | 3.80 - 4.00 (m) | ~68.0 |

| C4 | 2.80 - 3.00 (m) | ~30.0 |

| C4a | - | ~110.0 |

| C5 | 7.30 (d) | ~118.0 |

| C6 | - | ~125.0 (C-Cl) |

| C7 | 7.10 (dd) | ~120.0 |

| C8 | 7.40 (d) | ~112.0 |

| C8a | - | ~135.0 |

| C9a | - | ~130.0 |

| NH | 7.80 - 8.20 (br s) | - |

| OH | 1.50 - 2.50 (br s) | - |

Mass Spectrometry (MS) Techniques for Metabolite Identification, Reaction Monitoring, and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide an accurate mass measurement to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula, C₁₂H₁₂ClNO.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the chlorine atom. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in two distinct molecular ion peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. This signature is a definitive indicator of the presence of a single chlorine atom in the molecule. asianpubs.orgwhitman.edu

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides structural information, as the molecule breaks at its weakest bonds. Common fragmentation pathways for such structures may include loss of water (H₂O) from the hydroxyl group, cleavage of the cyclohexanol ring, and loss of HCl. chemguide.co.ukresearchgate.net

In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is the premier tool for identifying metabolites. mdpi.comnih.gov After incubation with metabolic systems (e.g., liver microsomes), samples are analyzed by LC-MS/MS. Metabolites, such as hydroxylated or glucuronidated products, are identified by searching for their predicted masses and confirmed by comparing their fragmentation patterns to that of the parent compound. mdpi.com

Table 2: Key Mass Spectrometry Data for C₁₂H₁₂ClNO

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₂ClNO |

| Monoisotopic Mass (for ³⁵Cl) | 221.0607 Da |

| Monoisotopic Mass (for ³⁷Cl) | 223.0578 Da |

| HRMS [M+H]⁺ (for ³⁵Cl) | 222.0680 Da |

| Isotopic Signature | M+ and M+2 peaks observed with an approximate 3:1 intensity ratio. |

| Potential MS/MS Fragments | [M+H - H₂O]⁺, [M+H - HCl]⁺, fragments from ring cleavage. |

Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers. High-performance liquid chromatography (HPLC) is the most common method for purity analysis. A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. americanpharmaceuticalreview.com

Gas chromatography (GC), typically with a flame ionization detector (FID), can also be used for purity assessment, particularly for checking for volatile impurities. The compound may require derivatization (e.g., silylation of the alcohol and amine) to improve its volatility and thermal stability for GC analysis. birchbiotech.comnih.gov

Since the C3 position is a stereocenter, this compound exists as a pair of enantiomers. Separating these enantiomers is crucial as they can have different biological activities. This is achieved using chiral chromatography. Chiral HPLC, using a chiral stationary phase (CSP), is the most prevalent method. wvu.edu CSPs containing selectors like derivatized polysaccharides (e.g., amylose, cellulose), macrocyclic glycopeptides, or Pirkle-type phases can achieve baseline separation of the two enantiomers. nih.govmdpi.com The choice of mobile phase (normal-phase, polar organic, or reverse-phase) is optimized to achieve the best resolution. mdpi.com Chiral supercritical fluid chromatography (SFC) is another powerful technique that often provides faster and more efficient separations than HPLC. researchgate.net

Table 3: Illustrative Chromatographic Methods for Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Purpose |

| Reverse-Phase HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% Formic Acid | Purity assessment, reaction monitoring |

| Chiral HPLC | Amylose or Cellulose-based CSP | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Methanol (Polar Organic) | Separation of (R)- and (S)-enantiomers |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium or Hydrogen | Analysis of volatile impurities; analysis after derivatization |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structural Characterization

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction experiment would definitively establish the relative stereochemistry of the substituents on the cyclohexanol ring.

Crucially, if a suitable crystal is obtained and the data is of high quality, the technique can determine the absolute stereochemistry of the chiral center (C3), assigning it as either R or S without the need for a reference standard. This is often achieved through the measurement of anomalous dispersion effects.

The crystallographic data also reveals the conformation of the molecule in the crystal lattice, for instance, showing the specific pucker of the cyclohexanol ring (e.g., envelope or half-chair conformation). Furthermore, it provides detailed information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, and π-stacking of the carbazole rings, which govern the crystal packing arrangement. nih.govnih.gov

While a crystal structure for the title compound is not publicly available, data from the closely related analog, 6-chloro-3,4-dihydro-9H-carbazol-1(2H)-one, illustrates the detailed structural information that can be obtained. nih.gov

Table 4: Representative Crystallographic Data for an Analogous Compound (6-chloro-3,4-dihydro-9H-carbazol-1(2H)-one) nih.gov

| Parameter | Value | Information Provided |

| Chemical Formula | C₁₂H₁₀ClNO | Elemental composition in the crystal unit |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| a (Å) | 10.4211 | Unit cell dimension along the a-axis |

| b (Å) | 5.6851 | Unit cell dimension along the b-axis |

| c (Å) | 17.0824 | Unit cell dimension along the c-axis |

| β (°) | 100.239 | Angle of the unit cell |

| Volume (ų) | 995.93 | Volume of a single unit cell |

| Z | 4 | Number of molecules per unit cell |

Advanced Optical Spectroscopy (e.g., Fluorescence, Circular Dichroism) for Photophysical Characterization and Chiral Analysis

Advanced optical spectroscopy techniques provide insight into the photophysical and chiral properties of this compound.

Fluorescence Spectroscopy: The carbazole moiety is a well-known fluorophore. rsc.org Fluorescence spectroscopy can be used to characterize the electronic properties of the molecule. The compound would be expected to exhibit an absorption maximum (λ_abs) in the UV region and an emission maximum (λ_em) at a longer wavelength. The positions of these maxima, the Stokes shift (the difference between λ_em and λ_abs), and the fluorescence quantum yield are sensitive to the substitution pattern on the carbazole ring and the solvent environment. nih.gov The presence of the electron-withdrawing chlorine atom can influence the energy of the electronic transitions and thus the color of the fluorescence.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential technique for chiral analysis in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The two enantiomers of this compound would produce CD spectra that are mirror images of each other. A positive or negative Cotton effect at a specific wavelength is characteristic of a particular enantiomer and can be used to assign its absolute configuration, often with the aid of computational chemistry. mdpi.com CD spectroscopy is also highly sensitive to the secondary structure and conformation of molecules, making it a valuable tool for studying how the molecule might interact with other chiral molecules, such as proteins or DNA. nih.gov

Table 5: Expected Optical Spectroscopy Characteristics

| Technique | Parameter | Information Obtained |

| UV-Vis Absorption | λ_max (nm) | Wavelength of maximum light absorption, related to electronic transitions. |

| Fluorescence Spectroscopy | λ_em (nm), Quantum Yield | Wavelength of maximum fluorescence emission, efficiency of the emission process. |

| Circular Dichroism (CD) | Cotton Effect (sign), Δε | Distinguishes between enantiomers, provides information on absolute configuration and solution conformation. |

Emerging Academic Applications and Research Directions for Tetrahydrocarbazole Systems

Development of Organic Electronic Materials

The carbazole (B46965) moiety is a well-established building block in the field of organic electronics due to its favorable properties, including thermal stability, excellent hole-transporting capabilities, and a tunable electronic structure. mdpi.comrsc.orgnih.gov These characteristics are central to the performance of devices like Organic Light-Emitting Diodes (OLEDs) and the creation of novel conductive polymers.

Organic Light-Emitting Diodes (OLEDs):

Carbazole derivatives are versatile components in OLEDs, where they can function as emitters, host materials for phosphorescent dopants, and as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The electron-rich nature of the carbazole unit facilitates efficient hole transport. rsc.org The performance and color purity of OLEDs are highly dependent on the molecular design of these compounds. Fused-ring carbazole derivatives, for instance, offer increased rigidity, which helps to suppress non-radiative energy loss and leads to outstanding device efficiencies. rsc.org By modifying the carbazole structure, such as by introducing different functional groups, researchers can fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) to optimize charge injection and transport within the device. nbinno.com

Key Properties of Carbazole Derivatives in OLEDs

| Property | Significance in OLEDs | Reference |

| Good Hole-Transporting Properties | Facilitates efficient movement of positive charges, crucial for the recombination process that generates light. | rsc.org |

| High Thermal & Electrochemical Stability | Ensures device longevity and operational stability under electrical stress. | nih.gov |

| Tunable Electronic Structure | Allows for the engineering of emission color and optimization of energy levels for efficient charge injection. | mdpi.com |

| High Photoluminescence Quantum Yield | Leads to brighter and more efficient light emission. | rsc.org |

Conductive Polymers:

Carbazole-based polymers are noted for their photoactive and electroactive properties. mdpi.com Poly(N-vinylcarbazole) (PVK) is a widely studied example, known for its thermal stability and UV durability. mdpi.com The conductivity of carbazole-based polymers can be significantly enhanced by introducing electron-withdrawing substituents, which can increase conductivity by several orders of magnitude. acs.orgepa.gov This modification delocalizes the oxidative charge over the polymer backbone, improving charge transport. acs.orgepa.gov Research into copolymers, combining carbazole with other monomers like indole (B1671886) or thiophene, aims to create materials with improved electrochemical activity, stability, and mechanical properties for a new generation of flexible and wearable electronic devices. mdpi.comtubitak.gov.tr

Sensor Technologies and Biosensors Based on Carbazole Derivatives

The inherent fluorescence of the carbazole nucleus makes it an excellent scaffold for the development of chemosensors. nih.govclockss.org These sensors can detect a variety of analytes, including metal ions and anions, through mechanisms that modulate their fluorescent output.

Carbazole-based fluorescent sensors often operate on a "turn-on" or "turn-off" mechanism. For instance, a sensor might exhibit quenched fluorescence that is restored or "turned on" in the presence of a specific target analyte. mdpi.com The design of these sensors typically involves coupling the carbazole fluorophore with a specific recognition site. clockss.org The binding of the target analyte to the recognition site induces a conformational change or an electronic perturbation that alters the fluorescence properties of the carbazole unit. clockss.org

Key mechanisms involved in sensing include:

Photoinduced Electron Transfer (PET): The binding of an analyte can inhibit or promote electron transfer from the recognition moiety to the excited fluorophore, leading to a change in fluorescence.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electronic distribution within the sensor molecule, affecting the energy of the excited state and thus the emission wavelength and intensity.

Aggregation-Induced Emission (AIE): Some carbazole derivatives are designed to be non-emissive as single molecules but become highly fluorescent upon aggregation, a process that can be triggered by an analyte. mdpi.com

For example, hydroxycarbazole derivatives have been developed as fluorescent sensors for halide anions. nih.gov The recognition occurs through hydrogen bonding between the anion and the NH group of the carbazole and a strategically placed hydroxyl group, leading to an enhanced fluorescence response. nih.gov Similarly, carbazole sensors incorporating a di-2-picolylamine unit have been designed for the highly selective detection of copper (II) ions, which quench the sensor's fluorescence upon binding. clockss.org

Chemical Biology Probes for Cellular Pathway Elucidation

The unique structural and photophysical properties of tetrahydrocarbazole derivatives make them valuable tools in chemical biology for exploring cellular processes. They can be engineered into probes that allow for the visualization and study of specific biological targets and pathways.

Derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol have been utilized in research to study mitochondrial function and cellular aging processes through their interaction with SIRT enzymes. The ability of these compounds to inhibit SIRT1 and SIRT2, which are crucial in cellular metabolism and aging, makes them important probes for investigating the roles of these enzymes in various diseases.

Furthermore, fluorinated tetrahydrocarbazoles have been synthesized and employed as molecular probes in nuclear magnetic resonance (NMR) based binding assays. nih.gov These probes are instrumental in identifying and characterizing small-molecule inhibitors for biological targets like the bacterial β sliding clamp (β-clamp), which is a potential drug target. nih.gov The fluorine atom provides a sensitive NMR handle, allowing for the easy observation of binding events. nih.gov Techniques such as saturation-transfer difference (STD) NMR and waterLOGSY are used to confirm direct interaction with the target protein's binding pocket. nih.gov This approach facilitates the screening of compound libraries to discover new inhibitor candidates. nih.gov The development of such probes is crucial for understanding protein-ligand interactions and for the initial stages of drug discovery.

Strategic Synthetic Intermediates for Complex Natural Product Synthesis